![molecular formula C6H14ClN B12732992 (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride CAS No. 866412-04-6](/img/structure/B12732992.png)
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride
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Overview
Description
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two methyl groups at the 2 and 4 positions in the pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 2,4-dimethylpyrrolidine derivative using a chiral catalyst to ensure the desired stereochemistry. The reaction is often carried out under mild conditions to prevent racemization and to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride
- (2R,4R)-2,4-Dimethylpyrrolidine hydrochloride
- (2R,4S)-2,4-Dimethylpyrrolidine hydrochloride
Uniqueness
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its effectiveness in chiral synthesis and its interaction with biological targets. The compound’s ability to form stable hydrochloride salts further enhances its utility in various applications.
Biological Activity
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride is a chiral compound with notable biological activity, particularly in pharmacological applications. Its unique stereochemistry allows it to interact selectively with various biological targets, making it a valuable compound in drug discovery and development.
Chemical Characteristics
- Molecular Formula : C₇H₁₅ClN₂
- Molecular Weight : Approximately 150.66 g/mol
- Structure : The compound features a five-membered pyrrolidine ring with two methyl groups at the 2 and 4 positions, contributing to its chirality and biological interactions.
The mechanism of action of this compound primarily involves its binding to specific receptors and enzymes. This binding can modulate their activity, influencing various biological pathways relevant to disease treatment. The compound's chiral nature enhances its specificity compared to non-chiral counterparts, leading to improved efficacy in therapeutic applications.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antiviral Activity : Studies indicate potential applications in developing antiviral agents by targeting specific viral pathways.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through modulation of key signaling pathways.
- Neuroprotective Effects : Research suggests that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(2S,4R)-2,4-Dimethylpyrrolidine HCl | Two methyl groups at 2 and 4 positions | High specificity in biological interactions |
(2S,5S)-2,5-Dimethylpyrrolidine HCl | Methyl groups at different positions | Varies in selectivity towards targets |
(2S,4R)-4-Hydroxy-N,N-dimethylpyrrolidine | Hydroxy group at position 4 | Potentially enhanced solubility and bioavailability |
Case Studies
- Anticancer Research : A study explored the effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours. The compound induced apoptosis via activation of caspase pathways.
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, this compound exhibited protective effects on neuronal cells. It reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.
- Antiviral Activity : A recent investigation assessed the antiviral potential of this compound against influenza virus strains. The results indicated that it inhibited viral replication by interfering with viral entry mechanisms into host cells.
Properties
CAS No. |
866412-04-6 |
---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(2S,4R)-2,4-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI Key |
RDKBTPFACIKRQD-IBTYICNHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC1)C.Cl |
Canonical SMILES |
CC1CC(NC1)C.Cl |
Origin of Product |
United States |
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